molecular formula C26H24N2O3S2 B2984389 (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone CAS No. 1115519-92-0

(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone

Cat. No.: B2984389
CAS No.: 1115519-92-0
M. Wt: 476.61
InChI Key: JAIYHWQFUOHJQQ-UHFFFAOYSA-N
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Description

The compound (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone features a thiophene core substituted with amino, phenylsulfonyl, and p-tolylamino groups, coupled with a 2,4-dimethylphenyl methanone moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-16-9-12-19(13-10-16)28-26-25(33(30,31)20-7-5-4-6-8-20)22(27)24(32-26)23(29)21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIYHWQFUOHJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=C(C=C(C=C3)C)C)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a thiophene ring with multiple substituents, which may contribute to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C26H24N2O3S2C_{26}H_{24}N_{2}O_{3}S_{2} with a molecular weight of 476.61 g/mol. The presence of functional groups such as amino, phenylsulfonyl, and p-tolylamino suggests potential interactions with various biological targets.

Table 1: Structural Features and Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundThiophene ring, sulfonamideAntimicrobial, anticancer
SulfamethoxazoleSulfonamide groupAntibacterial
ThiotepaThiophene ringAnticancer
Niflumic AcidAmino groupAnti-inflammatory

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activities. For example, derivatives of benzo[b]thiophene have been identified as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. These compounds demonstrated substantial antiproliferative activity across various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM . The specific placement of substituents on the thiophene ring appears crucial for enhancing these biological activities.

Antimicrobial Effects

The sulfonamide moiety present in the compound is associated with antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess antibacterial activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents can significantly alter the biological profile of thiophene derivatives. For instance, the introduction of amino or methoxy groups at specific positions has been shown to enhance antiproliferative activity .

Case Study 1: Antiproliferative Activity

A study involving benzo[b]thiophene derivatives highlighted the importance of substituent positioning for maximizing antiproliferative effects. Compounds with amino groups at the C-5 position exhibited increased potency compared to their unsubstituted counterparts . This suggests that similar modifications in our target compound could lead to enhanced biological activity.

Case Study 2: Inhibition of Tubulin Polymerization

Research on related compounds has demonstrated their ability to inhibit tubulin polymerization effectively. For instance, certain derivatives showed more potent inhibition than established drugs like combretastatin A-4 . This indicates a promising avenue for exploring the anticancer potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Differences

Compound Core Structure Key Substituents Electronic Effects Reference
Target Compound Thiophene 3-Amino, 4-(phenylsulfonyl), 5-(p-tolylamino), 2,4-dimethylphenyl methanone Electron-withdrawing sulfonyl group; electron-donating amino and tolyl groups
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone Fluorine atoms increase electronegativity; triazole core enhances π-π stacking
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Thiophene + pyrazole Amino, hydroxy, ethyl carboxylate Hydroxy and carboxylate groups improve solubility; pyrazole introduces basicity
{(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone Thiazole 4-Methoxyphenyl, imino, amino Methoxy groups donate electrons; thiazole core increases rigidity and stability

Key Observations :

  • Core Heterocycle : The thiophene core in the target compound offers a balance of aromaticity and flexibility compared to triazole (rigid, planar) or thiazole (nitrogen-sulfur heterocycle) .
  • Substituent Effects : The phenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy groups in ’s compound .
Docking and Binding Affinity

While direct data on the target compound is unavailable, insights can be drawn from related studies:

  • Glide Docking : Sulfonyl-containing compounds (e.g., ’s triazole derivative) show enhanced binding to hydrophobic pockets in proteins due to their electron-withdrawing nature .
  • Hydrogen Bonding: The amino groups in the target compound may mimic interactions seen in ’s thiazole derivative, which forms hydrogen bonds via imino and methoxy groups .
Solubility and Stability
  • Solubility : The target compound’s hydrophobicity (from phenylsulfonyl and dimethylphenyl groups) likely reduces aqueous solubility compared to carboxylate-containing thiophenes () .
  • Stability : Thiophene derivatives generally exhibit higher thermal stability than triazoles, which are prone to ring-opening under acidic conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the thiophene core in this compound?

  • The thiophene ring can be synthesized via condensation reactions using thiosemicarbazide derivatives and chloroacetic acid under reflux conditions. Sodium acetate is often employed as a catalyst, and DMF-acetic acid mixtures are optimal solvents for cyclization . For functionalization at the 4-position, phenylsulfonyl groups may be introduced via nucleophilic substitution or sulfonation reactions.

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and aromaticity.
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

Q. What solvents and conditions are optimal for recrystallization?

  • Recrystallization from DMF-ethanol (1:3 v/v) at 4°C yields high-purity crystals. For thermally sensitive intermediates, slow evaporation from dichloromethane-hexane mixtures is recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties.
  • Molecular docking (AutoDock Vina) identifies potential biological targets by simulating interactions with proteins (e.g., kinase domains).
  • MD simulations (GROMACS) assess stability in aqueous or lipid bilayers .

Q. How to resolve contradictions in spectroscopic data across different synthetic batches?

  • Cross-validate data using 2D NMR (COSY, HSQC) to confirm coupling patterns and regiochemistry.
  • Re-examine reaction conditions: trace impurities (e.g., residual DMF) may cause splitting in ¹H NMR.
  • Quantify diastereomers via chiral HPLC if stereocenters are present .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Store samples under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
  • Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • For aqueous solutions, add stabilizers like ascorbic acid (0.1% w/v) to inhibit oxidation .

Q. How to assess substituent effects on bioactivity in structure-activity relationship (SAR) studies?

  • Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at the phenylsulfonyl moiety).
  • Evaluate bioactivity in enzyme inhibition assays (e.g., IC₅₀ values for kinases) and correlate with Hammett σ constants or LogP values .

Methodological Tables

Table 1: Common Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
1Thiosemicarbazide + chloroacetic acid65–78
2Phenylsulfonyl chloride, DCM, Et₃N82
3Pd-catalyzed coupling (p-tolylamine)70

Table 2: Key Spectroscopic Data

TechniqueObservationsReference
¹H NMR (DMSO)δ 7.85 (s, 1H, thiophene-H)
¹³C NMRδ 165.2 (C=O), 142.1 (S-phenyl)
HRMS[M+H]⁺ m/z 507.1234 (calc. 507.1229)

Critical Considerations

  • Contradictions in Literature : Discrepancies in melting points or solubility may arise from polymorphic forms. Use DSC/TGA to characterize thermal behavior .
  • Degradation Pathways : Hydrolysis of the sulfonyl group under acidic conditions requires pH-controlled storage (pH 6–8) .

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